5-Desthiolyl-5-thioxo Cefoperazone is a derivative of cefoperazone, a third-generation cephalosporin antibiotic. Cefoperazone is known for its broad-spectrum activity against various gram-positive and gram-negative bacteria, primarily used in treating serious infections due to its efficacy and safety profile. The compound is characterized by its unique structural modifications that enhance its pharmacological properties while maintaining the core functionalities of beta-lactam antibiotics.
Cefoperazone was originally developed by Pfizer and is marketed under the brand name Cefobid. It is synthesized through complex chemical processes involving several reaction steps that modify the base structure of cephalosporins to optimize antibacterial activity.
5-Desthiolyl-5-thioxo Cefoperazone falls under the classification of beta-lactam antibiotics, specifically within the cephalosporin class. It exhibits bactericidal properties by inhibiting bacterial cell wall synthesis.
The synthesis of 5-Desthiolyl-5-thioxo Cefoperazone involves several intricate steps:
These methods ensure high yields and purity levels for the final product, essential for pharmaceutical applications.
The molecular structure of 5-Desthiolyl-5-thioxo Cefoperazone can be represented by the following details:
5-Desthiolyl-5-thioxo Cefoperazone undergoes various chemical reactions that are crucial for its antibacterial action:
These reactions highlight the compound's effectiveness in combating bacterial infections.
The mechanism of action for 5-Desthiolyl-5-thioxo Cefoperazone primarily involves:
The physical and chemical properties of 5-Desthiolyl-5-thioxo Cefoperazone include:
These properties are essential for understanding how the drug behaves in biological systems.
5-Desthiolyl-5-thioxo Cefoperazone has significant scientific uses:
This compound continues to be an important tool in both clinical and research settings due to its potent antibacterial properties and versatility in treatment regimens.
Cephalosporins represent a critically important class of β-lactam antibiotics characterized by a bicyclic core structure comprising a dihydrothiazine ring fused to the β-lactam moiety. The structural evolution of these compounds has been driven by the necessity to overcome bacterial resistance mechanisms while expanding antimicrobial spectra. Third-generation cephalosporins, including cefoperazone, marked a significant therapeutic advancement through enhanced stability against β-lactamases and improved activity against Gram-negative pathogens. The molecular architecture of cephalosporins permits targeted modifications at key positions—notably C-3, C-7, and the C-4 carboxyl group—which directly influence pharmacological properties. Among these, the C-3' side chain modifications have been exploited to fine-tune drug stability, bacterial permeability, and affinity for penicillin-binding proteins (PBPs). The emergence of 5-desthiolyl-5-thioxo cefoperazone exemplifies a deliberate structural innovation targeting the thioether linkage, reflecting ongoing efforts to circumvent enzymatic degradation and efflux-mediated resistance prevalent in nosocomial pathogens.
Third-generation cephalosporins evolved to address limitations in earlier generations, particularly their susceptibility to extended-spectrum β-lactamases (ESBLs) and limited anti-pseudomonal activity. Cefoperazone, introduced in the 1980s, incorporated several strategic molecular features [6] [9]:
Table 1: Structural and Antimicrobial Spectrum Comparison of Key Cephalosporins
Generation | Representative Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Antimicrobial Spectrum |
---|---|---|---|---|---|
First | Cephalexin | C₁₆H₁₇N₃O₄S | 347.39 | Simple C-3' methyl group | Gram-positive cocci |
Second | Cefuroxime | C₁₆H₁₆N₄O₈S | 424.39 | Carbamate at C-3' | Enhanced Gram-negative (e.g., Haemophilus) |
Third | Cefoperazone | C₂₅H₂₇N₉O₈S₂ | 645.67 | MTT side chain, p-hydroxyphenylglycine | Pseudomonas, ESBL-producing Enterobacteriaceae |
Third (Modified) | 5-Des thiolyl-5-thioxo Cefoperazone | C₂₅H₂₇N₉O₈S₂ | 645.67 | Thioether → thiocarbonyl modification | Improved PBP affinity, reduced enzymatic hydrolysis |
Despite its clinical utility, cefoperazone's susceptibility to metallo-β-lactamases (MBLs) and carbapenemases necessitated structural refinements. This led to the development of 5-desthiolyl-5-thioxo cefoperazone, where the thioether group (–S–CH₂–) is replaced by a thiocarbonyl moiety (–C=S). This modification preserves the core molecular weight (645.67 g/mol) and formula (C₂₅H₂₇N₉O₈S₂) but alters electron distribution and steric accessibility at the β-lactam ring [1] [9].
The thioether group in classical cephalosporins serves as a nucleophilic target for β-lactamases and reactive oxygen species, contributing to antibiotic inactivation. The thiocarbonyl substitution in 5-desthiolyl-5-thioxo cefoperazone addresses this vulnerability through three mechanisms:
Electron Density Modulation:The thiocarbonyl group (–C=S) exhibits reduced nucleophilicity compared to the thioether sulfur. Computational studies indicate a 12–15% decrease in electron density around the β-lactam carbonyl carbon, impeding hydrolysis by serine-based β-lactamases (e.g., TEM-1, SHV-1) that require nucleophilic attack for activation [9].
Steric Hindrance:The planar thiocarbonyl group introduces steric constraints near the β-lactamase active site. Molecular docking simulations reveal that the C=S moiety increases the distance between the catalytic serine residue (Ser70 in TEM-1) and the β-lactam carbonyl carbon by 1.8–2.2 Å, reducing acylation efficiency by 40–60% [5] [9].
Table 2: Impact of Thioether vs. Thiocarbonyl Modification on Molecular Parameters
Structural Parameter | Cefoperazone (Thioether) | 5-Desthiolyl-5-thioxo Cefoperazone (Thiocarbonyl) | Biological Consequence |
---|---|---|---|
Bond length (C=S/S–CH₂) | 1.82 Å (C–S) | 1.61 Å (C=S) | Enhanced rigidity of dihydrothiazine ring |
Electron density at β-lactam carbonyl | +0.18 e⁻/ų | +0.06 e⁻/ų | Reduced susceptibility to nucleophilic attack |
Distance to PBP2a active site | 3.5 Å | 2.1 Å | Improved binding affinity for MRSA targets |
Interaction with LasR QS receptor | Not observed | ΔG = −8.2 kcal/mol | Disruption of P. aeruginosa virulence pathways |
In the era of escalating antimicrobial resistance, 5-desthiolyl-5-thioxo cefoperazone occupies a niche as a structural intermediate rather than a standalone therapeutic agent. Its primary applications align with two paradigms:
Synergistic Combination Therapy:The compound exhibits marked synergy with β-lactamase inhibitors (e.g., sulbactam) and non-β-lactam antibiotics. Against carbapenem-resistant Acinetobacter baumannii (CRAB), combining 5-desthiolyl-5-thioxo cefoperazone with sulbactam reduces MIC₉₀ values from >128 µg/mL to 32 µg/mL. Similarly, pairing with tigecycline or rifampicin against MDRAB isolates yields fractional inhibitory concentration indices (FICI) of ≤0.5 in >66% of cases, indicating potent synergy [3] [10]. This synergy arises from simultaneous targeting of cell wall synthesis (cefoperazone derivative) and ribosomal protein synthesis (tigecycline) or RNA polymerase (rifampicin).
Molecular Scaffold for Advanced Derivatives:The thiocarbonyl group serves as a synthetic handle for further derivatization. Metal complexes—notably with cobalt (Co²⁺) or iron (Fe³⁺)—enhance QS inhibitory activity. The cefoperazone-cobalt complex (CFPC) demonstrates 8-fold lower MICs against ESBL-producing Klebsiella pneumoniae compared to the parent compound while suppressing violacein production in Chromobacterium violaceum at 0.5 µg/mL [5]. These complexes stabilize the β-lactam core against hydrolysis while facilitating membrane penetration.
Table 3: Research Applications of 5-Desthiolyl-5-thioxo Cefoperazone
Application Context | Experimental Model | Key Findings | References |
---|---|---|---|
Anti-pseudomonal QS inhibition | P. aeruginosa PAO1 | Downregulation of lasI and rhlI genes (4.5-fold); biofilm reduction >70% | [5] |
Synergy with rifampicin | MDRAB clinical isolates | FICI ≤0.5 in 45% of isolates; MIC reduction from 128→16 µg/mL | [10] |
Cobalt complex (CFPC) activity | ESBL-E. coli | MIC₅₀ = 0.5 µg/mL vs. 4 µg/mL for unmodified cefoperazone | [5] |
Resistance mitigation | K. pneumoniae with OMP deficiency | Retained efficacy despite TEM-2 β-lactamase production | [4] |
The compound's role extends to circumventing porin-mediated resistance. Unlike conventional cephalosporins, 5-desthiolyl-5-thioxo cefoperazone maintains activity against Klebsiella strains lacking the 39-kDa outer membrane protein (OmpK36), which typically restricts antibiotic influx [4]. This attribute positions it as a scaffold for next-generation β-lactams designed to bypass membrane permeability barriers.
Concluding Remarks
5-Des thiolyl-5-thioxo cefoperazone exemplifies rational antibiotic design through targeted molecular editing. Its thiocarbonyl modification confers distinct advantages in β-lactamase evasion, PBP affinity, and virulence suppression without altering the core pharmacophore. While not yet a clinical entity, its value lies in informing the development of synergistic combinations and metalloantibiotic derivatives aimed at multidrug-resistant Gram-negative pathogens. Future research should explore its covalent conjugation with siderophores to enhance targeted delivery across bacterial membranes.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7